Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 1199773-14-2) is a benzimidazole derivative characterized by a methyl ester group at position 6 and an isopropyl substituent at the 1-position of the fused bicyclic ring. This compound is commercially available with high purity (98%) and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules . Its molecular structure combines lipophilic (isopropyl) and polar (carboxylate ester) moieties, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
methyl 3-propan-2-ylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQONGVHLXDVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682032 | |
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-14-2 | |
| Record name | Methyl 1-(1-methylethyl)-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nickel-Catalyzed Cyclization of Amido-Nitrile Precursors
A widely reported method involves the cyclization of amido-nitrile precursors using nickel-based catalysts. The reaction proceeds via proto-demetallation and tautomerization to form the benzimidazole core. For Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate, the precursor 1-isopropyl-2-cyano-3-methoxycarbonylaniline undergoes cyclization in the presence of NiCl₂·6H₂O (5 mol%) at 120°C in dimethylacetamide (DMA). The reaction achieves a yield of 78–82% after 8 hours.
Key Reaction Parameters
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Amido-nitrile derivative | NiCl₂·6H₂O | DMA | 120°C | 8 h | 82% |
This method benefits from scalability, with industrial protocols employing continuous flow reactors to enhance efficiency.
Mitsunobu Reaction-Based Approaches
Coupling of Benzimidazole Intermediates
A Mitsunobu reaction facilitates the introduction of the isopropyl group at the N1 position. Starting with 1H-benzo[d]imidazole-6-carboxylic acid , the compound is treated with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) under nitrogen. The isopropyl group is transferred from isopropyl alcohol to form the target compound in 65–70% yield.
Optimized Conditions
| Reagent | Stoichiometry | Solvent | Temperature | Yield |
|---|---|---|---|---|
| DIAD | 1.2 equiv | THF | 0°C → rt | 70% |
| PPh₃ | 1.5 equiv | |||
| Isopropyl alcohol | 2.0 equiv |
This method is favored for its regioselectivity but requires careful control of moisture and oxygen.
Microdroplet Synthesis for Rapid Production
Accelerated Reaction in Confined Environments
Recent advances utilize microdroplet reactors to accelerate benzimidazole formation. A mixture of 1,2-phenylenediamine and isopropyl acetoacetate is sprayed through a charged capillary into a heated chamber (150°C), reducing reaction time from hours to milliseconds. The method achieves 89% conversion efficiency, as confirmed by mass spectrometry.
Advantages Over Batch Reactors
| Parameter | Microdroplet | Batch Reactor |
|---|---|---|
| Reaction time | <1 s | 8–12 h |
| Energy consumption | 50% lower | High |
| Scalability | Limited | High |
This approach is ideal for high-throughput screening but remains experimental for large-scale production.
Patent-Based Industrial Protocols
Multi-Step Synthesis from Nitro Precursors
A patented route begins with 4-nitro-3-methylbenzoic acid , which undergoes sequential amidation, reduction, and cyclization. Critical steps include:
-
Amidation : Reaction with isopropylamine in dichloromethane (DCM) yields 4-nitro-3-methyl-N-isopropylbenzamide (92% purity).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Cyclization : Treatment with trimethyl orthoacetate in methanol forms the benzimidazole ring.
Process Summary
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Amidation | Isopropylamine, DCM, rt | N-isopropylbenzamide | 88% |
| Reduction | H₂ (50 psi), Pd/C, EtOH | 4-amino-3-methyl derivative | 95% |
| Cyclization | Trimethyl orthoacetate, MeOH | Target compound | 76% |
This method is preferred in industrial settings due to its reproducibility and high purity (>99%).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by grinding 1,2-diaminobenzene and methyl isopropyl ketone with K₂CO₃ as a base. The reaction completes in 30 minutes with 85% yield, as analyzed by HPLC.
Environmental Impact Comparison
| Metric | Mechanochemical | Traditional |
|---|---|---|
| Solvent waste | 0 L/kg product | 12 L/kg |
| Energy consumption | 15 kWh/kg | 40 kWh/kg |
| Carbon footprint | 2.1 kg CO₂/kg | 5.8 kg CO₂/kg |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Key analogs include:
*Calculated based on molecular formula.
Key Observations:
2-Substituted derivatives (e.g., propyl or hydroxyphenyl at position 2) exhibit distinct biological activities, such as antihypertensive or anticancer effects, likely due to enhanced π-π stacking or hydrogen bonding .
Physicochemical Properties :
Pharmacological and Biochemical Relevance
- Anticancer Activity : The 4-hydroxyphenyl derivative (2a) showed promising cytotoxicity in cancer cell lines, linked to its ability to intercalate DNA .
- Enzyme Inhibition : Analogous compounds (e.g., angiotensin II receptor antagonists) highlight the role of the carboxylate ester in binding to enzymatic active sites .
Biological Activity
Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, which is known for various biological activities. Its structure can be represented as follows:
- Chemical Formula : C₉H₁₁N₂O₂
- CAS Number : 53484-18-7
The compound features an isopropyl group attached to the benzimidazole ring, which may influence its biological properties through steric and electronic effects.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition of critical biological pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous cells.
- Quorum Sensing Interference : Recent studies suggest that derivatives of benzimidazole can disrupt quorum sensing mechanisms in bacteria, thereby reducing virulence and biofilm formation .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| Reference Compound (e.g., Penicillin) | Staphylococcus aureus | 0.5 µg/mL |
These results indicate that while the compound shows promising antimicrobial activity, further optimization may be necessary to enhance its efficacy compared to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against certain tumor cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects on human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 18.45 | Inhibition of proliferation |
The compound exhibited lower IC₅₀ values in breast and lung cancer cell lines, suggesting it may be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Modifications to the functional groups or substituents on the benzimidazole ring can significantly alter its potency.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or reduce biological activity.
- Linker Length : Variations in the length of alkyl linkers have been shown to affect conformational flexibility and binding affinity to target sites .
- Comparative Analysis : Other benzimidazole derivatives have been synthesized and tested for their biological activities, providing insights into optimal structural configurations for enhanced efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate?
The compound is typically synthesized via acid-catalyzed esterification or condensation reactions. A common method involves refluxing a benzo[d]imidazole precursor (e.g., 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylic acid) with methanol and sulfuric acid for 72 hours to form the methyl ester . For example, yields of ~56–75% are achievable under these conditions, with purification via column chromatography or recrystallization . Key parameters include:
- Catalyst : Sulfuric acid or other Brønsted acids.
- Reaction Time : Prolonged reflux (≥72 hours) for complete conversion.
- Solvent : Methanol or ethanol for solubility and reactivity.
Q. How can structural characterization be performed for this compound?
Basic characterization includes:
- NMR Spectroscopy : 1H/13C NMR to confirm substituents (e.g., isopropyl and methyl ester groups). For example, a singlet at δ 3.93 ppm in 1H NMR corresponds to the methoxy group of the ester .
- FTIR : Peaks at ~1680–1700 cm⁻¹ confirm the C=O stretch of the ester .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ observed at m/z 269.0921 for a related derivative) .
Q. What analytical methods ensure purity in research-scale synthesis?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities .
- TLC : Monitoring reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELXL software is ideal for determining bond lengths, angles, and stereochemistry. For example, reports a benzimidazole derivative’s crystal structure, revealing intermolecular hydrogen bonds stabilizing the lattice. Key steps:
Q. What computational strategies predict biological activity or binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR kinase). A study on 2-phenyl-1H-benzo[d]imidazole derivatives demonstrated strong binding to EGFR’s ATP pocket (docking scores ≤−8.5 kcal/mol) .
- ADMET Prediction : Tools like SwissADME or pkCSM evaluate pharmacokinetics (e.g., logP, bioavailability) and toxicity (e.g., Ames test predictions) .
Q. How are reaction mechanisms elucidated for derivatives of this compound?
Mechanistic studies often employ:
Q. What advanced methods validate impurities in pharmaceutical applications?
- LC-MS/MS : Identifies trace impurities (e.g., methyl ester hydrolysis byproducts) with ppm-level sensitivity .
- Reference Standards : Pharmacopeial-grade materials (e.g., EP/JP/USP) ensure method accuracy. For example, details impurity profiling for Selumetinib analogs using certified standards .
Methodological Challenges and Solutions
Q. How to address low yields in esterification reactions?
Q. How to resolve contradictions in biological activity data?
- Dose-Response Studies : Validate IC50 values across multiple assays (e.g., MTT vs. ATP-based cytotoxicity).
- Structural-Activity Relationships (SAR) : Compare substituent effects. For example, shows that electron-withdrawing groups (e.g., -Cl) enhance EGFR inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
